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Abstract
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has

garnered significant attention as a sustainable alternative to conventional aminopolycarboxylic

acids like ethylenediaminetetraacetic acid (EDTA). This document provides a comprehensive

overview of the chemical structure, physicochemical properties, synthesis, and analytical

determination of EDDS, with a particular focus on the commercially significant (S,S)

stereoisomer. Detailed experimental protocols and tabulated quantitative data are presented to

serve as a valuable resource for researchers and professionals in various scientific disciplines.

Chemical Structure and Stereoisomerism
Ethylenediamine-N,N'-disuccinic acid (IUPAC name: 2-[2-[1,2-

bis(carboxy)ethylamino]ethylamino]butanedioic acid) is a hexadentate chelating agent,

meaning it can form six bonds with a single metal ion. Its structure features a central

ethylenediamine backbone linked to two succinic acid moieties.[1][2] This arrangement results

in two chiral centers, giving rise to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS,

and the meso form, (R,S)-EDDS.[3]

The (S,S) isomer is of particular commercial and environmental interest due to its rapid and

complete biodegradability.[3] In contrast, the (R,R) and (R,S) isomers exhibit significantly lower

rates of biodegradation.[3] For this reason, this guide will primarily focus on the properties and

synthesis of (S,S)-EDDS.

Below is a graphical representation of the chemical structure of the (S,S)-EDDS anion.
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Figure 1. Chemical structure of the (S,S)-EDDS tetraanion.

Physicochemical Properties
The physicochemical properties of EDDS are crucial for its application as a chelating agent.

The free acid form of EDDS has low water solubility, while its sodium salts are highly soluble.[2]

A summary of key properties is provided in the table below.

Property Value Reference

Molecular Formula C₁₀H₁₆N₂O₈ [2]

Molar Mass 292.24 g/mol [2]

Appearance Colorless solid [3]

Density 1.44 g/cm³ [2]

Melting Point 220-222 °C [2]

Water Solubility (acid form) 0.15 g/L (at 20 °C) [2]

pKa values (S,S)-EDDS

pKₐ₁: ~1.4-2.1, pKₐ₂: ~3.05-

3.08, pKₐ₃: ~3.84-3.85, pKₐ₄:

~6.91-6.94, pKₐ₅: ~10.1

[1]

Metal Chelation and Stability Constants
EDDS is a powerful chelating agent, forming stable, water-soluble complexes with a wide range

of di- and trivalent metal ions. The stability of these complexes is quantified by the stability

constant (log K), with higher values indicating stronger binding. The stability constants of (S,S)-

EDDS with several common metal ions are presented below.
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Metal Ion log K Reference

Fe(III) 20.6 [1]

Cu(II) 18.2 [1]

Zn(II) 13.5 [1]

Mn(II) 8.9 [1]

Experimental Protocols
Synthesis of (S,S)-EDDS from L-Aspartic Acid
This protocol is adapted from the procedure described in U.S. Patent 5,554,791.[1]

Materials:

L-aspartic acid

Sodium hydroxide (NaOH) solution (e.g., 44.1 wt%)

1,2-dibromoethane (EDB)

Deionized water

Hydrochloric acid (HCl) for acidification

Procedure:

In a suitable reaction vessel, suspend L-aspartic acid (0.40 g mole) in deionized water (100.3

g).

Add NaOH solution (0.80 g mole) to dissolve the L-aspartic acid, forming sodium L-

aspartate.

Add 1,2-dibromoethane (0.108 g mole) to the reaction mixture.

Heat the reaction mass to 80°C and maintain stirring for 9 hours under atmospheric

pressure.
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After cooling the reactor, the resulting solution contains the sodium salt of (S,S)-EDDS.

To isolate the free acid, the reaction solution can be acidified with HCl to a pH of

approximately 2.5-2.6, which will precipitate the (S,S)-EDDS.

The precipitate can be collected by filtration, washed, and dried.

HPLC Analysis of (S,S)-EDDS
This method is based on the derivatization of EDDS with 9-fluorenylmethyl chloroformate

(FMOC-Cl) followed by fluorescence detection, as described by Tandy et al. (2005).[4][5]

Instrumentation and Columns:

High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.

Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm).

Reagents:

Acetonitrile (ACN), HPLC grade.

Phosphate buffer (pH 6.8).

9-fluorenylmethyl chloroformate (FMOC-Cl) solution.

Borate buffer (pH 9.0) for derivatization.

Derivatization Procedure:

To a sample containing EDDS, add borate buffer (pH 9.0).

Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.

Chromatographic Conditions:

Mobile Phase A: Phosphate buffer (pH 6.8)

Mobile Phase B: Acetonitrile
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Gradient Elution:

0-6 min: 10% to 20% B

6-8 min: 20% to 80% B

8-11 min: Hold at 80% B

11-12 min: 80% to 10% B

Post-run: 8 min re-equilibration at 10% B

Flow Rate: 1.0 mL/min

Detection: Fluorescence detector with excitation at 265 nm and emission at 313 nm.

Spectroscopic Characterization
While detailed spectra are beyond the scope of this guide, a general overview of the expected

spectroscopic features of EDDS is provided.

Infrared (IR) Spectroscopy: The IR spectrum of EDDS is expected to show characteristic

absorption bands for:

O-H stretching of the carboxylic acid groups, which will be a very broad band in the region of

2500-3300 cm⁻¹.

C-H stretching of the alkyl groups, appearing as sharp peaks around 2850-3000 cm⁻¹.

C=O stretching of the carboxylic acid groups, which will be a strong, sharp peak around

1700-1730 cm⁻¹.

N-H bending and C-N stretching in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show complex multiplets for the methylene (-CH₂)

and methine (-CH) protons of the ethylenediamine and succinate moieties. The chemical
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shifts will be in the aliphatic region (typically 2.5-4.0 ppm). The acidic protons of the

carboxylic acids may appear as a broad singlet at a downfield chemical shift (>10 ppm),

though they are often exchanged with deuterium in deuterated solvents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of

the carboxylic acids (typically 170-180 ppm) and the aliphatic carbons of the

ethylenediamine and succinate backbone (typically 30-60 ppm).

Conclusion
Ethylenediamine-N,N'-disuccinic acid, particularly the (S,S) stereoisomer, presents a highly

effective and environmentally benign alternative to traditional chelating agents. Its strong metal-

binding capacity, coupled with its ready biodegradability, makes it a valuable tool in a wide

array of applications, from industrial processes and environmental remediation to potential

roles in pharmaceutical and biomedical research. The data and protocols provided in this guide

are intended to facilitate further research and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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